molecular formula C15H15NO B155756 1,3-Diphenylacetone oxime CAS No. 1788-31-4

1,3-Diphenylacetone oxime

Cat. No. B155756
CAS RN: 1788-31-4
M. Wt: 225.28 g/mol
InChI Key: SXEBLVKLMOIGER-UHFFFAOYSA-N
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Description

1,3-Diphenylacetone oxime is a chemical compound that can be synthesized through various methods involving the reaction of phenylacetate derivatives with other organic compounds. The synthesis process often involves the condensation of ethyl phenylacetate with phenylacetonitrile, followed by hydrolysis and decarboxylation to yield the desired oxime derivatives .

Synthesis Analysis

The synthesis of 1,3-Diphenylacetone oxime derivatives has been explored in several studies. For instance, unsymmetrical 1,3-diphenyl-2-propanones, which are closely related to 1,3-Diphenylacetone oxime, have been synthesized by condensing ethyl phenylacetate with phenylacetonitrile, followed by hydrolysis and decarboxylation . Additionally, 1,3-Diphenylpropylamine derivatives, which can be obtained from the reduction of oximes, have been synthesized, indicating the versatility of oxime derivatives in chemical synthesis . Furthermore, the synthesis of stereodefined oximes and oxime ethers from 1,3-diketones has been reported, showcasing the complexity and variety of methods available for synthesizing oxime derivatives .

Molecular Structure Analysis

The molecular structure of 1,3-Diphenylacetone oxime derivatives can be characterized by various spectroscopic methods, including infrared (IR) spectroscopy. The IR spectra provide evidence for the structures of the synthesized compounds . The structural analysis is crucial for understanding the chemical behavior and potential applications of these compounds.

Chemical Reactions Analysis

1,3-Diphenylacetone oxime and its derivatives undergo a range of chemical reactions. For example, the oxime 2a reacts with hydroxylamine hydrochloride, leading to the elimination of methanol and the formation of either dioxime or a ketone oxime derivative, depending on the reaction conditions . These reactions are indicative of the reactive nature of oxime groups and their potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-Diphenylacetone oxime derivatives are influenced by their molecular structure. While specific physical properties such as melting points and solubility are not detailed in the provided papers, the chemical properties, including reactivity with hydroxylamine hydrochloride and the ability to form various derivatives, are well-documented . Additionally, the ability of related compounds to inhibit monoamine oxidases suggests that 1,3-Diphenylacetone oxime derivatives may also possess biological activity, which could be relevant for pharmaceutical applications .

Scientific Research Applications

  • Medicinal Chemistry

    • Oximes are renowned for their widespread applications as antidotes for organophosphate (OP) poisoning .
    • They are used as intermediates for the synthesis of several pharmacological derivatives .
    • Oximes have gained wide popularity due to their potency to act as antidotes against nerve agents. This is achieved by their ability to reactivate the enzyme—acetylcholinesterase (AChE) .
  • Drug Synthesis

    • Oximes are used as intermediates in the synthesis of drugs .
    • For example, a practical one-pot, two-step procedure has been developed for the synthesis of symmetrical 1,3-diphenylacetone derivatives from the corresponding phenylacetate .
  • Antibiotics

    • Oxime based cephalosporins have emerged as an important class of drugs with improved efficacy and a broad spectrum of anti-microbial activity against Gram-positive and Gram-negative pathogens .
    • Among the several oxime based derivatives, cefuroxime, ceftizoxime, cefpodoxime and cefmenoxime are the FDA approved oxime-based antibiotics .

Future Directions

Oximes, including 1,3-Diphenylacetone oxime, have potential therapeutic applications. They are being considered as potential drugs for pathogenic diseases, as adjuvant therapy in various types of cancer and inflammation, and as potential next-generation drugs against OP poisoning .

properties

IUPAC Name

N-(1,3-diphenylpropan-2-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H15NO/c17-16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,17H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEBLVKLMOIGER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=NO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90170544
Record name 1,3-Diphenylacetone oxime
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Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,3-Diphenylacetone oxime

CAS RN

1788-31-4
Record name 2-Propanone, 1,3-diphenyl-, oxime
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Record name 1,3-Diphenylacetone oxime
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Record name 1,3-Diphenylacetone oxime
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Synthesis routes and methods

Procedure details

To a solution of 1,3-diphenyl-2-propanone (5.0 g, 24 mmol) and hydroxylammonium chloride (3.3 g, 48 mmol) in a mixture of absolute ethanol (30 ml) and water (10 ml) was carefully added a solution of sodium carbonate (13.2 g, 96 mmol) in water (30 ml). The resulting mixture was stirred at room temperature for 16 h. The precipitated compound was collected and washed with water (3×15 ml) and dried to give 4.9 g of 1,3-diphenyl-2-propanone oxime.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DW Dixon, RH Weiss - The Journal of Organic Chemistry, 1984 - ACS Publications
Results Synthesis of l, 2-Bis (hydroxylamines). 1, 2-Bis-(phthalimidooxy) ethane was prepared via the treatment of 1, 2-dibromoethane with N-hydroxyphthalimide ac-cording to a …
Number of citations: 52 pubs.acs.org
S Guo, R Zeng, C Li - Synthetic Communications, 2016 - Taylor & Francis
Using novel nitrite-containing resin as an NO source and Amberlyst-15 as cocatalyst, we developed aerobic oxidation of oximes to corresponding carbonyl compounds with molecular …
Number of citations: 2 www.tandfonline.com
NP Chilcott - 1997 - pearl.plymouth.ac.uk
A statistically sound and quantifiable bioassay procedure was developed for determining the response of adult Delia radicum to oviposition stimulants. The method was based on the …
Number of citations: 2 pearl.plymouth.ac.uk

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